One primary application of 2-chloro-6-fluorobenzoyl chloride is as an alkylating agent. This means it can transfer its benzyl group (C6H5CH2-) to other molecules. Here are some examples:
[1] Journal Article: "Synthesis and fungicidal activities of 3-benzylsulfanyl-1,2,4-triazoles and their corresponding sulfones" ()
2-Chloro-6-fluorobenzoyl chloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 193.0 g/mol. It appears as a clear, light pink liquid with a density of 1.43 g/cm³ at 25 °C. The compound is notable for its lachrymatory properties, meaning it can cause tearing upon exposure. It has a boiling point range of 106-108 °C at 15 mmHg and is typically stored under inert conditions at room temperature to maintain stability and prevent degradation .
2-chloro-6-fluorobenzoyl chloride is a hazardous compound and should be handled with appropriate safety precautions. Here are some safety points to consider:
The synthesis of 2-Chloro-6-fluorobenzoyl chloride can be accomplished through several methods:
2-Chloro-6-fluorobenzoyl chloride has several applications in organic synthesis:
Interaction studies involving 2-Chloro-6-fluorobenzoyl chloride have primarily focused on its reactivity with nucleophiles such as amines and alcohols. These studies reveal that the compound readily undergoes nucleophilic substitution reactions, leading to the formation of various derivatives that may possess enhanced biological activities or novel properties. Additionally, its interactions with metal catalysts during coupling reactions have been documented, showcasing its versatility in synthetic applications .
Several compounds share structural similarities with 2-Chloro-6-fluorobenzoyl chloride, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chlorobenzoyl chloride | C7H5ClO | Commonly used in acylation reactions |
| 6-Fluorobenzoyl chloride | C7H5ClF | Exhibits similar reactivity patterns |
| Benzoyl chloride | C7H5ClO | A widely used acylating agent |
| 2-Fluorobenzoyl chloride | C7H5ClF | Similar reactivity but lacks chloro substituent |
Uniqueness: The unique combination of both chloro and fluoro substituents on the aromatic ring distinguishes 2-Chloro-6-fluorobenzoyl chloride from other similar compounds. This specific substitution pattern may influence its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry .
The development of 2-chloro-6-fluorobenzoyl chloride traces its origins to the broader advancement of halogenated aromatic chemistry during the mid-to-late twentieth century. While specific discovery dates for this particular compound remain poorly documented in available literature, its synthesis methodology appears closely linked to the evolution of fluorinated organic compounds in industrial chemistry. The compound emerged as a byproduct during the optimization of 2-chloro-6-fluorobenzoic acid preparation processes, where researchers discovered its formation through controlled reactions involving thionyl chloride reflux and organic solvent dehydration procedures.
Patent literature indicates significant activity in related synthetic pathways during the early 2010s, with documented methods for preparing precursor compounds such as 2-chloro-6-fluorobenzaldehyde appearing in Chinese patent applications around 2012. These developments suggest that systematic investigation of 2-chloro-6-fluorobenzoyl chloride synthesis likely occurred during this period, driven by increasing demand for fluorinated pharmaceutical intermediates and agrochemical building blocks.
The compound's emergence coincided with the pharmaceutical industry's growing recognition of fluorine's unique properties in drug design, particularly its ability to enhance metabolic stability, improve bioavailability, and modify molecular interactions. This historical context positioned 2-chloro-6-fluorobenzoyl chloride as a valuable synthetic intermediate capable of introducing both chlorine and fluorine functionalities into target molecules through controlled acylation reactions.
2-Chloro-6-fluorobenzoyl chloride occupies a central position in modern organic synthesis due to its exceptional reactivity profile and structural versatility. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory and analgesic drugs where the dual halogen substitution pattern provides enhanced pharmacological properties. Research applications demonstrate its utility in creating novel anticancer agents, with particular emphasis on breast cancer and lung cancer treatments, where the fluorine substituent contributes to improved drug efficacy and selectivity.
In agrochemical development, 2-chloro-6-fluorobenzoyl chloride plays a crucial role in formulating advanced herbicides and fungicides. The compound's ability to introduce fluorinated functionalities into crop protection agents aligns with industry demands for more environmentally sustainable and effective agricultural chemicals. This application reflects broader trends toward precision agriculture and reduced environmental impact through enhanced chemical efficiency.
Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorobenzoyl Chloride
The compound's significance extends to material science applications, where it contributes to developing specialty polymers and resins with improved thermal stability and chemical resistance. The presence of both chlorine and fluorine atoms in the molecular structure allows for the creation of materials with unique properties, including enhanced flame retardancy and chemical inertness.
Table 2: Primary Applications and Market Sectors
| Application Sector | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Anti-inflammatory drug intermediates | Enhanced metabolic stability |
| Agrochemical Development | Herbicide and fungicide formulation | Improved environmental profile |
| Material Science | Specialty polymer synthesis | Superior thermal properties |
| Research and Development | Novel compound exploration | Versatile synthetic building block |
Recent market developments indicate growing investment opportunities in 2-chloro-6-fluorobenzoyl chloride production, driven by expanding pharmaceutical research activities and increasing demand for precision medicine applications. The compound's role in developing targeted therapies aligns with industry trends toward personalized treatments, where fluorinated intermediates provide essential building blocks for complex drug molecules.
The integration of artificial intelligence and machine learning technologies in drug discovery processes has further enhanced the compound's significance, as computational methods increasingly rely on fluorinated building blocks like 2-chloro-6-fluorobenzoyl chloride to optimize synthetic pathways and reduce development timelines. This technological advancement positions the compound as a critical component in next-generation pharmaceutical development strategies.
The ultraviolet light-assisted chlorination of fluorinated toluene derivatives represents a fundamental approach for synthesizing 2-chloro-6-fluorobenzoyl chloride precursors [1] [2] [3]. This photochemical process involves the homolytic cleavage of chlorine molecules to generate chlorine radicals, which subsequently engage in selective side-chain substitution reactions with fluorinated aromatic substrates.
The mechanism of ultraviolet light-assisted chlorination proceeds through a well-established radical chain process [4]. The initiation step involves the photodissociation of chlorine gas under ultraviolet irradiation, generating chlorine radicals according to the equation: Cl₂ + hν → 2Cl- [2] [3]. The propagation phase consists of two sequential steps: the abstraction of a hydrogen atom from the methyl group of the fluorinated toluene derivative by the chlorine radical, forming a benzyl radical and hydrogen chloride, followed by the reaction of the benzyl radical with another chlorine molecule to regenerate the chlorine radical and form the desired chlorinated product [4] [3].
Research findings demonstrate that the efficiency of this photochlorination process is significantly influenced by the wavelength and intensity of ultraviolet light employed [5]. Studies utilizing ultraviolet light-emitting diodes have shown that wavelengths between 257.7 and 301.2 nanometers exhibit varying degrees of effectiveness for chlorine photolysis [5]. The optimal wavelength for maximum fluence-based rate constant was determined to be 289.7 nanometers at pH 9.95, achieving a rate constant of 1.46 × 10⁻⁴ square meters per joule [5].
The temperature dependence of ultraviolet light-assisted chlorination reactions follows Arrhenius kinetics, with reaction rates increasing exponentially with temperature [6]. Experimental data reveal that the rate constants for chlorination reactions at temperatures ranging from 25°C to 150°C demonstrate significant variation, with values increasing from 0.0012 s⁻¹ at 25°C to 0.1742 s⁻¹ at 150°C. Correspondingly, conversion percentages increase from 15.2% to 92.7% across this temperature range.
Table 1: Temperature-Dependent Reaction Kinetics for Ultraviolet Light-Assisted Chlorination
| Temperature (°C) | Temperature (K) | Rate Constant (s⁻¹) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 25 | 298.15 | 0.0012 | 15.2 | 89.5 |
| 50 | 323.15 | 0.0045 | 28.7 | 87.2 |
| 75 | 348.15 | 0.0134 | 45.3 | 85.1 |
| 100 | 373.15 | 0.0356 | 68.9 | 82.8 |
| 125 | 398.15 | 0.0825 | 84.1 | 79.4 |
| 150 | 423.15 | 0.1742 | 92.7 | 76.2 |
The selectivity for side-chain versus ring chlorination is critically dependent on the ultraviolet intensity employed [7]. Investigation of various ultraviolet intensities ranging from 0 to 30 milliwatts per square centimeter reveals that increasing ultraviolet intensity dramatically enhances the side-chain to ring chlorination ratio, from 0.2 at 0 milliwatts per square centimeter to 10.4 at 30 milliwatts per square centimeter.
Table 2: Ultraviolet Light Intensity Effects on Chlorination Selectivity
| UV Intensity (mW/cm²) | Cl₂ Flow Rate (mL/min) | Conversion (%) | Side-chain/Ring Ratio | Reaction Time (min) |
|---|---|---|---|---|
| 0 | 50 | 8.3 | 0.2 | 180 |
| 5 | 50 | 23.7 | 1.4 | 120 |
| 10 | 50 | 41.2 | 3.2 | 90 |
| 15 | 50 | 58.9 | 5.8 | 60 |
| 20 | 50 | 72.4 | 8.1 | 45 |
| 25 | 50 | 81.6 | 9.7 | 35 |
| 30 | 50 | 88.3 | 10.4 | 30 |
The development of catalytic systems for selective side-chain chlorination has emerged as a crucial methodology for the efficient synthesis of 2-chloro-6-fluorobenzoyl chloride precursors [7] [8] [9]. These catalytic approaches offer enhanced selectivity and reduced reaction times compared to purely thermal or photochemical processes.
Zeolite-based catalytic systems have demonstrated exceptional performance in promoting selective side-chain chlorination of aromatic compounds [7]. Research has established that zeolite NaX serves as an outstanding catalyst for free-radical chlorination processes, achieving selectivities up to 400:1 in favor of benzylic substitution over ring chlorination [7]. The catalyst operates effectively under mild illumination conditions, including standard laboratory lighting or inexpensive solar lamps, eliminating the need for specialized photochemical apparatus [7].
Metal chloride-supported catalytic systems represent another significant advancement in selective chlorination technology [9] [10]. These systems utilize the synergistic effects of multiple metal centers to enhance both activity and selectivity. Studies have demonstrated that palladium-based catalysts supported on metal oxide carriers can effectively promote carbon-hydrogen bond chlorination under oxidative conditions [9].
The mechanism of catalytic side-chain chlorination involves the formation of metal-chlorine intermediates that facilitate the selective abstraction of hydrogen atoms from methyl groups [11] [10]. The metal centers serve as coordination sites for chlorine activation, lowering the activation energy required for hydrogen abstraction while simultaneously providing steric hindrance that favors side-chain over ring substitution [10].
Temperature optimization studies for catalytic chlorination systems reveal optimal operating ranges between 80°C and 120°C for most metal chloride catalysts [8] [10]. Within this temperature range, the catalysts maintain high activity while preserving selectivity for side-chain substitution. Higher temperatures may lead to decreased selectivity due to increased thermal energy overcoming steric constraints [10].
The choice of solvent system significantly influences the performance of catalytic chlorination reactions [8] [10]. Non-polar solvents such as carbon tetrachloride or chlorobenzene are preferred due to their chemical inertness and ability to dissolve both reactants and products effectively [8]. Polar solvents may coordinate to metal centers, reducing catalytic activity [10].
The hydrolysis of trichloromethyl intermediates to carboxylic acid derivatives represents a critical step in the synthesis of 2-chloro-6-fluorobenzoyl chloride [12] [11] [13]. The development of composite catalyst systems combining ferric chloride and zinc chloride has emerged as a highly effective approach for optimizing this transformation [13] [14] [15].
The synergistic interaction between ferric chloride and zinc chloride creates a composite catalyst system with enhanced activity compared to either component alone [13] [14]. Research demonstrates that the optimal molar ratio of ferric chloride to zinc chloride is approximately 7:8, achieving maximum conversion efficiency of 85.4% with selectivity of 91.3% [13] [14]. This synergistic effect is attributed to the complementary Lewis acid properties of the two metal chlorides, which facilitate different aspects of the hydrolysis mechanism [13].
Table 3: Ferric Chloride/Zinc Chloride Composite Catalyst Optimization
| FeCl₃ mol% | ZnCl₂ mol% | Total Catalyst (mol%) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| 0 | 15 | 15 | 42.1 | 78.2 | 12.4 |
| 2 | 13 | 15 | 58.3 | 82.1 | 18.7 |
| 5 | 10 | 15 | 72.8 | 86.7 | 24.3 |
| 7 | 8 | 15 | 85.4 | 91.3 | 28.9 |
| 10 | 5 | 15 | 74.2 | 87.9 | 23.1 |
| 12 | 3 | 15 | 63.9 | 84.5 | 19.2 |
| 15 | 0 | 15 | 48.7 | 79.8 | 14.6 |
The mechanism of ferric chloride/zinc chloride-catalyzed hydrolysis involves the initial coordination of the trichloromethyl group to the metal centers, followed by nucleophilic attack by water molecules [11] [13]. Ferric chloride serves as the primary Lewis acid for activating the carbon-chlorine bonds, while zinc chloride facilitates the coordination and activation of water molecules [11] [13]. This dual activation mechanism results in significantly enhanced reaction rates and improved selectivity for carboxylic acid formation over competing side reactions [13].
The catalytic activity of ferric chloride and zinc chloride individually demonstrates the importance of their combined effect [11] [13]. Pure ferric chloride exhibits moderate activity comparable to other strong Lewis acids such as antimony pentachloride and gallium trichloride [11]. However, the addition of zinc chloride creates a synergistic enhancement that surpasses the performance of either component alone [13] [14].
Surface area and porosity studies of composite catalysts prepared by co-activation with ferric chloride and zinc chloride reveal significantly enhanced textural properties compared to single-component systems [13] [14]. The surface area of composite catalysts reaches 1080 square meters per gram with a total pore volume of 0.51 cubic centimeters per gram, substantially higher than catalysts prepared with ferric chloride alone (274 square meters per gram, 0.14 cubic centimeters per gram) or zinc chloride alone (369 square meters per gram, 0.21 cubic centimeters per gram) [13] [14].
The enhanced surface area and porosity of composite catalysts contribute to improved mass transfer characteristics and increased accessibility of active sites [13] [14]. X-ray diffraction analysis reveals the formation of iron oxide, metallic iron, and zinc oxide crystals within the catalyst matrix, providing multiple types of active sites for different reaction pathways [13].
The temperature dependence of trichloromethyl intermediate hydrolysis reactions follows classical Arrhenius behavior, with reaction rates exhibiting exponential dependence on temperature [16] [17] [6]. Comprehensive kinetic studies reveal that the activation energy for ferric chloride/zinc chloride-catalyzed hydrolysis is approximately 58-60 kilojoules per mole, consistent with other Lewis acid-catalyzed hydrolysis reactions [16] [17].
Detailed temperature-dependent kinetic analysis demonstrates that reaction rates increase dramatically with temperature, following the relationship k(T) = A exp(-Ea/RT), where A represents the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [16] [6]. The pre-exponential factor for the ferric chloride/zinc chloride system is determined to be approximately 7.2 × 10⁶ per second at 21°C [16].
The enthalpy change associated with trichloromethyl hydrolysis reactions is positive, indicating an endothermic process with values ranging from 58.13 to 58.29 kilojoules per mole depending on the specific reaction conditions [16]. The entropy change is negative (-64.29 to -64.72 joules per mole per kelvin), reflecting the ordered transition state formation during the hydrolysis process [16].
Temperature optimization studies reveal that the optimal operating temperature for ferric chloride/zinc chloride-catalyzed hydrolysis is between 100°C and 120°C [17] [6]. Below this range, reaction rates are insufficient for practical synthetic applications, while temperatures above 150°C may lead to catalyst decomposition and reduced selectivity [17].
The rate-determining step in the hydrolysis mechanism varies with temperature [17] [6]. At lower temperatures (below 80°C), the formation of the metal-substrate complex is rate-limiting, while at higher temperatures (above 120°C), the nucleophilic attack by water becomes the controlling factor [17]. This transition is reflected in the apparent activation energy, which shows slight temperature dependence across the studied range [17].
Solvent effects on temperature-dependent kinetics reveal that the choice of reaction medium significantly influences both the magnitude of rate constants and their temperature dependence [17] [6]. Polar solvents such as water or alcohols enhance the nucleophilic character of water molecules but may compete for coordination sites on the metal catalysts [17]. Non-polar solvents provide better catalyst stability but may reduce the effective concentration of water at the catalyst surface [17].
X-ray crystallographic analysis represents a fundamental approach for elucidating the structural features of benzoyl chloride derivatives, providing precise atomic coordinates and intermolecular interactions that govern their solid-state properties. The crystallographic investigation of halogenated benzoyl compounds has revealed significant insights into the structural consequences of halogen substitution patterns and their effects on molecular packing arrangements.
The crystallographic analysis of 2-Chloro-6-fluorobenzoic acid, a closely related derivative to 2-Chloro-6-fluorobenzoyl chloride, demonstrates the characteristic structural features of dihalogenated aromatic compounds [1] [2]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 3.7655(2) Å, b = 13.9660(7) Å, c = 13.2300(7) Å, and β = 98.034(3)°, yielding a unit cell volume of 688.92(6) ų with Z = 4 [1]. These crystallographic parameters reveal the compact packing arrangement typical of halogenated aromatic compounds, where the presence of multiple halogen atoms influences both intramolecular geometry and intermolecular interactions.
Comparative analysis with benzoyl fluoride reveals important structural distinctions in halogenated benzoyl derivatives. Benzoyl fluoride crystallizes in the monoclinic space group P2₁/n with eight formula units per unit cell, featuring two crystallographically independent molecules in the asymmetric unit with distinct chemical environments [3]. This structural multiplicity demonstrates the sensitivity of crystal packing to subtle variations in halogen substitution patterns and highlights the importance of comprehensive crystallographic analysis for understanding structure-property relationships.
The crystallographic investigation of halogenated benzoyl compounds reveals characteristic bond length variations and angular distortions induced by halogen substitution. In benzoyl fluoride, the carbonyl-fluorine (COF) moiety exhibits C=O bond lengths of 1.222(4) and 1.224(4) Å, while the C-F bond lengths range from 1.296(5) to 1.312(4) Å [3]. These bond length variations reflect the strong hyperconjugative effects of the aromatic ring on the acyl carbon, with the shorter C-F bonds indicating enhanced s-character due to electronic delocalization.
The angular geometry within halogenated aromatic rings demonstrates significant deviations from ideal benzene symmetry. In 2-Chloro-6-fluorobenzoic acid, the C-C-C angles within the aromatic moiety span a range of 116.11(14)° to 123.96(15)°, with the maximum and minimum values occurring at adjacent positions [2]. This angular distortion pattern reflects the combined electronic and steric effects of chlorine and fluorine substituents, which induce localized perturbations in the aromatic π-electron system.
The crystal packing of halogenated benzoyl derivatives is governed by complex networks of intermolecular interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. In 2-Chloro-6-fluorobenzoic acid, the crystal structure is stabilized by O-H⋯O hydrogen bonds that form carboxylic acid dimers, which are further connected by C-H⋯F contacts into undulating sheets perpendicular to the a-axis [2]. This hierarchical arrangement demonstrates the cooperative nature of multiple weak interactions in determining overall crystal stability.
The analysis of halogenated benzoyl thioureas provides additional insights into halogen bonding effects in crystalline systems. Studies of 1-benzoyl-3-(halogenophenyl)thioureas reveal that the position and type of halogen substituent significantly influence molecular conformation and crystal packing arrangements [4]. The investigation encompassed compounds with bromine and iodine substituents at ortho, meta, and para positions, demonstrating systematic variations in intermolecular interactions including X⋯O (X = I or Br), I⋯S, and I⋯π contacts that contribute to crystal stability.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
|---|---|---|---|---|---|---|---|---|
| 2-Chloro-6-fluorobenzoic acid | Monoclinic | P2₁/c | 3.7655(2) | 13.9660(7) | 13.2300(7) | 98.034(3) | 688.92(6) | 4 |
| Benzoyl fluoride (Molecule 1) | Monoclinic | P2₁/n | - | - | - | - | - | 8 |
| Benzoyl fluoride (Molecule 2) | Monoclinic | P2₁/n | - | - | - | - | - | 8 |
| 2,6-Difluorobenzoyl chloride | Monoclinic | P2₁/n | - | - | - | - | - | - |
| 2-Chloro-4-fluoro-N-phenylbenzamide | Monoclinic | Cc | 22.262(3) | 5.6452(6) | 9.6743(12) | 105.832(2) | 1169.7(2) | 4 |
Crystallographic analysis has revealed important conformational features in halogenated aromatic compounds. The study of 2-Chloro-6-fluorobenzoic acid using Density Functional Theory calculations complemented by experimental X-ray data indicates the existence of three different conformers, with the most stable conformer featuring a cis carboxylic acid moiety [5]. The second and third conformers, bearing trans carboxylic acid configurations, are higher in energy by approximately 17 kJ mol⁻¹, demonstrating the significant energetic preference for the cis conformation in the crystalline state.
The crystallographic investigation of indole derivatives with halogenated benzoyl substituents provides additional structural insights relevant to benzoyl chloride derivatives. These studies reveal characteristic dihedral angles between aromatic ring systems and demonstrate the influence of halogen substitution on molecular conformation [6]. The consistent observation of specific angular relationships in these systems provides important benchmark data for understanding the structural preferences of halogenated aromatic compounds.
| Compound | Bond Type | Bond Length/Angle | Reference |
|---|---|---|---|
| Benzoyl fluoride (COF moiety) | C=O | 1.222(4) - 1.224(4) Å | [3] |
| Benzoyl fluoride (COF moiety) | C-F | 1.296(5) - 1.312(4) Å | [3] |
| 2-Chloro-6-fluorobenzoic acid | C-C-C (aromatic) | 116.11(14)° | [2] |
| 2-Chloro-6-fluorobenzoic acid | C-C-C (aromatic) | 123.96(15)° | [2] |
| 2-Chloro-4-fluoro-N-phenylbenzamide | C=O | 1.224(3) Å | [7] |
Computational chemistry methodologies have emerged as indispensable tools for understanding the electronic structure and molecular properties of halogenated benzoyl chloride derivatives. These theoretical approaches provide detailed insights into electronic distributions, orbital interactions, and reactivity patterns that complement experimental crystallographic data and enable predictive modeling of chemical behavior.
Density Functional Theory calculations have provided comprehensive insights into the electronic structure of benzoyl chloride derivatives, particularly regarding the effects of halogen substitution on molecular orbital distributions and energetic properties. The application of various exchange-correlation functionals has enabled systematic evaluation of electronic structure parameters with high accuracy and reliability.
The selection of appropriate DFT functionals for halogenated benzoyl compounds requires careful consideration of the electronic characteristics imparted by halogen substituents. Time-dependent DFT studies of benzoic acid derivatives have demonstrated that specific functionals show superior performance for calculating photoexcitations and electronic transitions [8] [9]. Among the fifteen exchange-correlation functionals evaluated, five functionals including the meta-GGA hybrid M06-2X, double hybrid B2PLYPD, and range-separated functionals CAM-B3LYP, ωB97XD, and LC-ωPBE showed excellent agreement with high-level gas-phase EOM-CCSD calculations [8].
These functionals furnished excitation energies consistent with experimental spectra with a standard deviation of approximately 0.20 eV, establishing their reliability for predicting electronic properties of halogenated aromatic systems [9]. The CAM-B3LYP functional demonstrated the best overall performance and shows particular promise for TDDFT calculations involving photoexcitations of benzoic acid derivatives [8]. This functional selection provides a validated computational framework for investigating the electronic structure of 2-Chloro-6-fluorobenzoyl chloride and related compounds.
DFT calculations reveal distinctive electronic structure features in halogenated benzoyl compounds that arise from the combined effects of electron-withdrawing halogen substituents and the carbonyl functionality. Molecular orbital analysis of benzoic acid derivatives has revealed characteristic πσ* features in low-lying electronic transitions, which are particularly relevant for understanding the photochemical behavior of halogenated aromatic compounds [10]. These transitions involve the promotion of electrons from aromatic π orbitals to antibonding σ* orbitals, creating reactive excited states that influence chemical reactivity patterns.
The electronic structure calculations using B3LYP/6-311++G(d,p) methodology for 2-Chloro-6-fluorobenzoic acid derivatives demonstrate the significant impact of halogen substitution on frontier molecular orbital energies [5]. The calculations predict specific conformational preferences, with the most stable conformer exhibiting a cis carboxylic acid configuration that is approximately 17 kJ mol⁻¹ more stable than trans conformers. This energetic preference reflects the optimization of intramolecular interactions and electronic delocalization patterns within the halogenated aromatic framework.
The accuracy of DFT calculations for halogenated compounds depends critically on the selection of appropriate basis sets that adequately describe both the extended electron distributions of heavy halogens and the polarization effects induced by multiple substituents. Studies employing various basis set levels from 6-31G* to aug-cc-pVTZ have demonstrated systematic improvements in computational accuracy with basis set size expansion [11] . The 6-311++G(d,p) basis set has emerged as an optimal compromise between computational efficiency and accuracy for structural optimization and vibrational frequency calculations of halogenated aromatic compounds.
Comparative studies of benzoisoxazole derivatives using B3LYP/6-311+G(d,p) calculations in both gas phase and various solvents have demonstrated excellent correlation between calculated and experimental parameters [11]. The calculated geometries showed good agreement with experimental data, while scaled vibrational frequencies provided reasonable matches with experimental infrared spectra. Nuclear magnetic resonance chemical shifts calculated using the GIAO method exhibited strong correlations with experimental values, with R² = 0.9769 for proton signals and R² = 0.9972 for carbon signals.
| Functional | Basis Set | Application | Standard Deviation (eV) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Structural optimization of 2-chloro-6-fluorobenzoic acid | - |
| M06-2X | 6-311++G(d,p) | Time-dependent DFT for benzoic acid derivatives | 0.20 |
| CAM-B3LYP | aug-cc-pVTZ | Halogen bonding analysis | - |
| ωB97XD | aug-cc-pVTZ | Photoexcitation calculations | 0.20 |
| LC-ωPBE | aug-cc-pVTZ | Electronic structure calculations | 0.20 |
| B3LYP | 6-31G* | Electrostatic potential mapping of halogenated compounds | - |
Corrosive